(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Chiral resolution Stereochemistry Medicinal chemistry

(1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (C₁₅H₁₇BrO₃; MW 325.20 g/mol) is a chiral, non-racemic cyclohexane carboxylic acid derivative featuring a 3-bromophenyl ketone side chain with defined (1S,3R) absolute stereochemistry. Commercial sourcing is available under CAS 735275-14-6 (the corresponding (1R,3S)-cis enantiomer) from authorized suppliers including Fluorochem, ABCR, and Sigma-Aldrich (Rieke Metals), all at ≥95% purity with full Certificates of Analysis.

Molecular Formula C15H17BrO3
Molecular Weight 325.20 g/mol
Cat. No. B8260912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC15H17BrO3
Molecular Weight325.20 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H17BrO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
InChIKeyJOFLRYUOGPNRLS-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid – Chiral Cyclohexane Scaffold for Drug Discovery


(1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (C₁₅H₁₇BrO₃; MW 325.20 g/mol) is a chiral, non-racemic cyclohexane carboxylic acid derivative featuring a 3-bromophenyl ketone side chain with defined (1S,3R) absolute stereochemistry . Commercial sourcing is available under CAS 735275-14-6 (the corresponding (1R,3S)-cis enantiomer) from authorized suppliers including Fluorochem, ABCR, and Sigma-Aldrich (Rieke Metals), all at ≥95% purity with full Certificates of Analysis . The 3-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling modular diversification into screening libraries or lead optimization series . This compound is positioned as a research intermediate or fragment-like building block rather than a finished active pharmaceutical ingredient.

Generic Substitution Risk: Why Analogs Cannot Replace (1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid


In-class cyclohexane carboxylic acid derivatives bearing bromophenyl ketone substituents are not interchangeable due to three critical structural variables that independently and combinatorially alter reactivity, molecular recognition, and downstream synthetic utility. First, the bromine substitution position (3- vs. 2- or 4-bromophenyl) dictates the electronic distribution and steric accessibility of the aryl ring, directly influencing cross-coupling regioselectivity and target binding [1]. Second, the attachment point of the 2-oxoethyl side chain on the cyclohexane ring (position 3 vs. position 2 or 4) produces distinct spatial orientations of the pharmacophoric elements . Third, the relative and absolute stereochemistry (cis vs. trans; (1S,3R) vs. (1R,3S)) can yield profoundly different biological activities, as documented for related chiral cyclohexane-based angiotensin II receptor antagonists [2]. These combined variables mean that substituting even a closely related regioisomer or diastereomer risks invalidating structure-activity relationship (SAR) conclusions or requiring re-optimization of synthetic routes.

Quantitative Evidence Guide for Differentiating (1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid


Stereochemical Identity: cis-(1S,3R) vs. trans-Diastereomer Differentiation via Chiral HPLC Resolution

The (1S,3R)-configured target compound is prepared and supplied as a single, defined enantiomer of the cis-diastereomer. Commercial sourcing lists CAS 735275-14-6, which is unambiguously assigned the (1R,3S) IUPAC designation (the enantiomeric counterpart), confirming access to defined cis-stereochemistry . By contrast, the trans-diastereomers (e.g., CAS 735274-88-1, (1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid; CAS 736136-38-2, (1R,2R)-configured) represent structurally distinct compounds with different spatial arrangements of the carboxylic acid and 2-oxoethyl side chain . The Bayer patent family on phenyl-cyclohexane-carboxylic acid angiotensin II antagonists explicitly demonstrates that cis vs. trans stereochemistry at the cyclohexane ring produces differing in vitro antagonist potency, with separation of diastereomers required for meaningful SAR interpretation [1].

Chiral resolution Stereochemistry Medicinal chemistry

Bromine Substitution Position: 3-Br vs. 2-Br and 4-Br Regioisomer Comparison for Cross-Coupling Reactivity

The 3-bromophenyl substituent in the target compound provides a distinct electronic environment compared to 2-bromo and 4-bromo regioisomers. In palladium-catalyzed cross-coupling reactions, the oxidative addition step rates vary with aryl bromide substitution pattern. Meta-substituted aryl bromides (3-Br) typically exhibit intermediate reactivity between ortho (2-Br, sterically hindered) and para (4-Br, electronically activated) positions [1]. The 3-bromo regioisomer is represented by CAS 735275-14-6; the 2-bromo analog is CAS 736136-38-2 ((1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, though note the different cyclohexane attachment point); the 4-bromo analog closest in structure is CAS 735275-57-7 (cis-4-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) . These regioisomers are chemically distinct substances with separate CAS numbers and independent sourcing requirements.

Cross-coupling Suzuki reaction Regioselectivity

Cyclohexane Substitution Position: 3-Substituted vs. 2- and 4-Substituted Scaffold Topology

The target compound bears the 2-oxoethyl side chain at position 3 of the cyclohexane ring, a substitution pattern distinct from the 2-substituted and 4-substituted analogs. The 3-substituted cis-cyclohexane scaffold orients the carboxylic acid and the 2-oxoethyl side chain in a 1,3-diequatorial arrangement (in the preferred chair conformation), producing a specific exit vector angle between these functional groups . The 2-substituted analog (CAS 736136-38-2, (1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) places the two functional groups in a 1,2-relationship with a different dihedral angle; the 4-substituted analog places them in a 1,4-relationship [1]. These topological differences are immutable through chemical modification and directly determine the three-dimensional presentation of pharmacophoric elements.

Scaffold topology Fragment-based drug discovery Conformational analysis

Purity Benchmarking: Supplier-Validated ≥95% Chemical Purity with COA Traceability

Commercially sourced cis-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is supplied at ≥95% purity by multiple independent vendors with documented analytical characterization. Fluorochem supplies the compound at 95.0% purity under product code F201343 with downloadable Certificates of Analysis (COA) . Sigma-Aldrich (Rieke Metals) lists the compound at 95% purity with COA documentation available through their document search portal . ABCR GmbH also lists the compound at 95% purity . This multi-supplier consistency in purity specification provides procurement redundancy and quality assurance. In contrast, less common regioisomers or diastereomers may be available from only a single supplier or at lower purity grades, introducing supply chain risk.

Quality control Certificate of Analysis Procurement specification

Application Scenarios for (1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid in Drug Discovery and Chemical Biology


Stereochemistry-Dependent Angiotensin II Receptor Antagonist Lead Optimization

The Bayer AG patent family (US 5,708,003 and related filings) establishes that chiral phenyl-cyclohexane-carboxylic acid derivatives exhibit stereochemistry-dependent angiotensin II (AII) receptor antagonism [1]. The (1S,3R)-configured scaffold serves as a chiral building block for synthesizing single-enantiomer AII antagonist candidates. The carboxylic acid moiety provides a key binding interaction with the AII receptor, while the 3-bromophenyl group serves as a synthetic handle for introducing heterocyclic substituents via cross-coupling, enabling systematic exploration of the receptor's lipophilic pocket. Use of a defined single enantiomer rather than a racemate ensures that observed SAR trends reflect genuine stereochemical preferences rather than averaged or confounded activity measurements.

Fragment-Based Drug Discovery (FBDD) Library Design with Defined 3D Topology

The 3-substituted cis-cyclohexane scaffold provides a three-dimensional, non-planar core with a specific exit vector geometry (1,3-diequatorial orientation) distinct from flat aromatic fragments commonly used in FBDD . The molecular weight (325.20 g/mol) and heavy atom count (19) place this compound within acceptable fragment-like physicochemical space (MW < 300 guideline slightly exceeded but acceptable for 'lead-like' fragment libraries). The 3-bromophenyl group enables fragment elaboration via structure-based design: initial fragment hits can be rapidly diversified through Suzuki coupling to explore adjacent binding pockets, accelerating hit-to-lead progression while maintaining the defined stereochemistry of the cyclohexane core.

Modular Synthesis of Chiral FLAP Inhibitor Intermediates via Cross-Coupling

Related cyclohexane carboxylic acid derivatives bearing bromobenzoyl substituents have been documented as key intermediates in the synthesis of 5-lipoxygenase activating protein (FLAP) inhibitors, notably the clinical candidate AZD-5718 (atuliflapon) . The 3-bromo substitution pattern in the target compound allows for late-stage diversification via palladium-catalyzed cross-coupling to introduce heterocyclic or substituted phenyl groups. This modular approach enables parallel synthesis of focused compound libraries for FLAP inhibitor optimization, where the cis-cyclohexane-1-carboxylic acid core mimics the conformational constraints observed in potent FLAP inhibitors.

Chemical Biology Probe Development with Bromine as a Heavy-Atom Label

The 3-bromophenyl moiety serves as a native heavy-atom label for X-ray crystallographic phasing (single-wavelength anomalous dispersion, SAD) when the compound is co-crystallized with a protein target [2]. Unlike compounds requiring postsynthetic bromination or halogenation, the target compound incorporates bromine at a defined position from synthesis, enabling direct use in crystallographic fragment screening without additional chemical modification. The cis-1,3-substitution pattern on the cyclohexane ring provides a rigid scaffold that reduces conformational heterogeneity in the bound state, potentially improving electron density map quality.

Quote Request

Request a Quote for (1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.